molecular formula C9H17NO B15251732 1-Amino-3-(1-ethylcyclobutyl)propan-2-one

1-Amino-3-(1-ethylcyclobutyl)propan-2-one

Cat. No.: B15251732
M. Wt: 155.24 g/mol
InChI Key: GHDCTVDKMHKSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(1-ethylcyclobutyl)propan-2-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by its unique structure, which includes an amino group attached to a propanone backbone with an ethylcyclobutyl substituent. It is primarily used in research and development due to its versatile chemical properties .

Preparation Methods

The synthesis of 1-Amino-3-(1-ethylcyclobutyl)propan-2-one can be achieved through various synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with specific aniline derivatives in the presence of a chiral catalyst . This reaction typically occurs in an aqueous medium, yielding optically pure amino keto ethers. Industrial production methods may involve similar catalytic processes, ensuring high yields and purity .

Chemical Reactions Analysis

1-Amino-3-(1-ethylcyclobutyl)propan-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-Amino-3-(1-ethylcyclobutyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-3-(1-ethylcyclobutyl)propan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds and engage in electrostatic interactions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Amino-3-(1-ethylcyclobutyl)propan-2-one can be compared to other similar compounds, such as:

Biological Activity

1-Amino-3-(1-ethylcyclobutyl)propan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C₉H₁₅NO
  • IUPAC Name: this compound

The compound features an amino group, a ketone functional group, and an ethylcyclobutyl moiety, which may contribute to its unique biological activities.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. It has been investigated for its potential as a modulator of various cancer-related pathways. For example, it may influence apoptosis and cell proliferation in cancer cell lines.

2. Neuroprotective Effects

There is emerging evidence that compounds similar to this compound can provide neuroprotective effects. This includes the ability to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes that play a role in disease progression, particularly in cancer and neurodegenerative disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Modulation of signaling pathways: The compound may interact with key signaling pathways involved in cell survival and apoptosis.
  • Enzyme inhibition: It may inhibit specific enzymes that contribute to tumor growth or neurodegeneration.

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
AnticancerInhibition of cell growth in cancer cell lines
NeuroprotectivePotential protection against neurodegeneration
Enzyme InhibitionInhibition of key enzymes involved in disease

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-amino-3-(1-ethylcyclobutyl)propan-2-one

InChI

InChI=1S/C9H17NO/c1-2-9(4-3-5-9)6-8(11)7-10/h2-7,10H2,1H3

InChI Key

GHDCTVDKMHKSMD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)CC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.